molecular formula C20H17ClN2O3 B12161314 (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone

(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B12161314
M. Wt: 368.8 g/mol
InChI Key: OWUUORYSIRBCOU-UHFFFAOYSA-N
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Description

(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is a hybrid heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 8 and a hydroxyl group at position 2. The quinoline moiety is linked via a ketone bridge to a 2-phenylmorpholine group. While direct pharmacological data for this compound is sparse in the literature, its structural analogs (e.g., morpholine- and quinoline-containing methanones) have demonstrated activity in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

8-chloro-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C20H17ClN2O3/c21-16-8-4-7-14-18(16)22-11-15(19(14)24)20(25)23-9-10-26-17(12-23)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,22,24)

InChI Key

OWUUORYSIRBCOU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

    Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like thionyl chloride, followed by hydroxylation using a base such as sodium hydroxide.

    Morpholine Ring Formation: The morpholine ring is synthesized separately through the reaction of diethylene glycol with ammonia.

    Coupling Reaction: Finally, the quinoline derivative and the morpholine derivative are coupled using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of a hydroxyquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and hydroxy groups can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include hydroxyacetophenones, morpholinyl methanones, and chlorinated quinoline derivatives. Key differences lie in substituent positioning, steric effects, and electronic properties, which influence reactivity, solubility, and biological activity.

Table 1: Comparative Analysis of Selected Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Method
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone C₂₀H₁₇ClN₂O₃ 368.82 8-Cl, 4-OH, quinoline, 2-phenylmorpholine Not reported Likely via Friedel-Crafts or coupling reactions
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 3-CH₂OH 97–98 Hydrolysis of 2-chlorovanillin acetate
(2,4-Dichlorophenyl)[(2S)-2-phenylmorpholin-4-yl]methanone (TU7) C₁₇H₁₅Cl₂NO₂ 340.21 2,4-diCl, (S)-2-phenylmorpholine Not reported Multi-step synthesis involving Friedel-Crafts
Morpholin-4-yl-[4-(4-phenylmethoxyphenyl)-cyclopentaquinolin-8-yl]methanone C₃₀H₂₆N₂O₃ 462.55 Cyclopentaquinoline, 4-phenylmethoxy Not reported Not specified

Physicochemical and Functional Differences

  • Solubility and Stability: The 8-chloro-4-hydroxyquinoline group enhances hydrogen-bonding capacity compared to simpler hydroxyacetophenones (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) . However, steric hindrance from the 2-phenylmorpholine group may reduce aqueous solubility relative to non-aromatic morpholine derivatives.
  • Biological Activity: TU7 [(2,4-dichlorophenyl)(2-phenylmorpholin-4-yl)methanone] lacks the quinoline scaffold but shares the morpholinyl-chlorophenyl motif, which is associated with kinase inhibition in preclinical studies .
  • Synthetic Complexity: The synthesis of the target compound likely requires multi-step protocols, similar to TU7, involving Friedel-Crafts acylation or palladium-catalyzed coupling reactions. In contrast, simpler hydroxyacetophenones (e.g., CAS 50317-52-7) are synthesized via hydrolysis or direct substitution .

Biological Activity

The compound (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is a derivative of 8-hydroxyquinoline, a structure known for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClN2O3\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure includes a chloro group, a hydroxy group, and a morpholine moiety which contribute to its biological properties.

Biological Activity Overview

Compounds derived from 8-hydroxyquinoline have been extensively studied for their antimicrobial , anticancer , and antiviral activities. The presence of the chloro and hydroxy groups enhances their interaction with biological targets.

Anticancer Activity

Recent studies indicate that derivatives of 8-hydroxyquinoline, including our compound of interest, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to modulate protein kinase activity, particularly affecting pathways involved in cell proliferation and apoptosis. This modulation is crucial in cancer treatment as it can inhibit tumor growth by disrupting these signaling pathways .
  • Case Studies : In vitro studies demonstrated that similar quinoline derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Pathogens : Research shows that 8-hydroxyquinoline derivatives possess significant antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured up to 25 mm compared to standard antibiotics .
  • Mechanism : The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis. This mode of action is critical for developing new antibiotics amid rising antibiotic resistance .

Antiviral Activity

The antiviral potential of this compound has been explored as well:

  • Inhibition Studies : Derivatives have shown effectiveness against various viruses, including influenza. One study highlighted that modifications in substituents on the anilide ring could enhance antiviral potency while minimizing cytotoxicity .

Synthesis

The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions starting from commercially available starting materials. Key steps include:

  • Formation of the Quinoline Core : Using a cyclization reaction involving 8-chloroquinoline derivatives.
  • Introduction of the Morpholine Group : Achieved through nucleophilic substitution reactions.
  • Final Coupling Reaction : To attach the methanone moiety.

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerModulates kinase activity; induces apoptosis
AntimicrobialDisrupts cell membranes; inhibits nucleic acid synthesis
AntiviralInhibits viral replication; modifies substituents for potency

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